1-Bromo-4-cyclopropylbenzene
Overview
Description
1-bromo-4-cyclopropylbenzene is a member of the class of bromobenzenes that is bromobenzene substituted by a cyclopropyl group at position 4. It has a role as a metabolite. It is a member of bromobenzenes and a member of cyclopropanes.
Scientific Research Applications
Intermediate in Organic Synthesis :1-Bromo-4-cyclopropylbenzene serves as an intermediate in the synthesis of various organic compounds. For example, it's utilized in the synthesis of 1-bromo-2,4-dinitrobenzene, an intermediate for medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials, with the product exhibiting high purity and yield (Xuan et al., 2010).
Ring Expansion and Complex Formation :It's involved in complex chemical reactions like ring expansion to form compounds such as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showing the compound's versatility and reactivity in creating larger, more complex structures (Agou et al., 2015).
Catalysis and Reaction Mechanism Studies :this compound is used in studying catalysis and reaction mechanisms. Research has delved into its reactions with various catalysts and under different conditions to understand the intricacies of chemical reactions and improve reaction efficiencies (Bailey et al., 2006).
Material Synthesis and Characterization :It serves as a precursor in the synthesis of materials with potential applications in various industries. For instance, its derivatives have been synthesized and characterized for their potential use in creating new materials with desired properties (Borer & Neuenschwander, 1997).
Synthesis of Liquid Crystals and Molecular Scaffolds :Derivatives of this compound have been used in the synthesis of liquid crystals, showcasing its utility in the field of advanced materials. Additionally, its use in the synthesis of molecular scaffolds indicates its importance in constructing complex molecular architectures (Bertini et al., 2003).
Safety and Hazards
1-Bromo-4-cyclopropylbenzene is classified as a warning hazard according to GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
1-Bromo-4-cyclopropylbenzene is a reagent used in the synthesis of sodium-dependent glucose transporter inhibitors . These transporters are the primary targets of this compound. They play a crucial role in glucose homeostasis, allowing cells to absorb glucose from the bloodstream.
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . This involves the removal of a hydrogen atom from the benzylic position of the compound, resulting in the formation of a free radical. This free radical then reacts with N-bromosuccinimide (NBS), leading to the formation of the brominated compound .
Biochemical Pathways
The biochemical pathway affected by this compound is the glucose transport pathway. By inhibiting sodium-dependent glucose transporters, the compound reduces the absorption of glucose into cells. This can have downstream effects on various metabolic processes that rely on glucose as a source of energy .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of this compound’s action is the inhibition of sodium-dependent glucose transporters, leading to reduced glucose absorption. On a cellular level, this can lead to changes in metabolic activity, as cells must rely on alternative sources of energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals. Additionally, the compound’s efficacy may be influenced by the physiological state of the individual, including factors such as age, health status, and the presence of other medications .
Properties
IUPAC Name |
1-bromo-4-cyclopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNBWVMEFUNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309625 | |
Record name | 1-Bromo-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-14-7 | |
Record name | 1-Bromo-4-cyclopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-cyclopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.